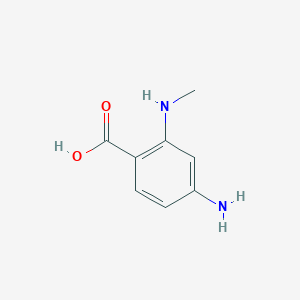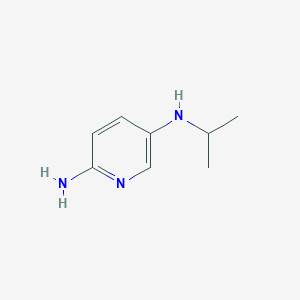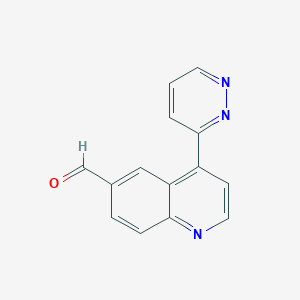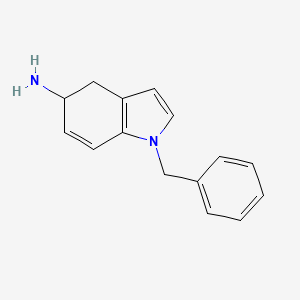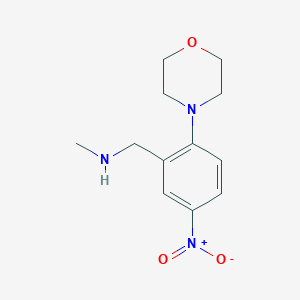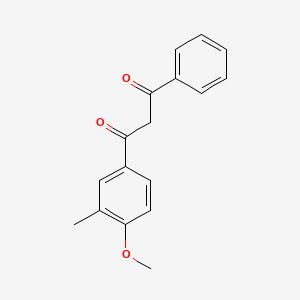
1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a propane-1,3-dione backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxy-3-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The methoxy and methyl groups on the aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione has found applications in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and antiproliferative properties, making it a subject of interest in drug discovery.
Medicine: Research has explored its potential as an intermediate in the synthesis of therapeutic agents targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione can be compared with other similar compounds, such as:
1-(4-Methoxy-3-methylphenyl)-1-propanone: This compound shares a similar aromatic structure but differs in the position and nature of functional groups.
4-Methoxyphenylacetic acid: Another related compound with a methoxy group on the aromatic ring, but with different reactivity and applications.
4-Methoxy-3-methylphenyl)-4-oxobutenoic acid: Known for its reactivity towards nucleophiles, leading to the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C17H16O3 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
1-(4-methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O3/c1-12-10-14(8-9-17(12)20-2)16(19)11-15(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
SQWNHNPPZFAFJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)CC(=O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)

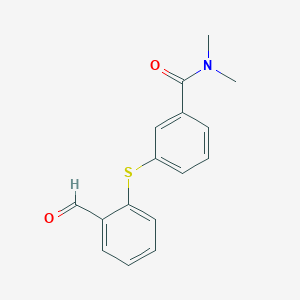
![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
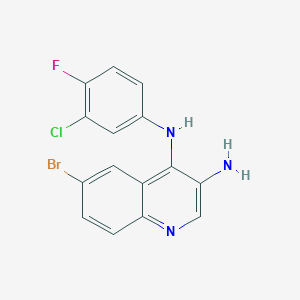
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
